Hydrocortisone valerate is a synthetic corticosteroid used primarily for its anti-inflammatory and antipruritic properties. It is indicated for the treatment of various inflammatory skin conditions, such as dermatitis and eczema. As a derivative of hydrocortisone, it possesses enhanced potency and a favorable pharmacokinetic profile, making it suitable for topical applications. The compound is recognized under various names, including cortisol 17-valerate and hydrocortisone 17-valerate, and has been assigned the DrugBank accession number DB14544 .
The synthesis of hydrocortisone valerate generally involves esterification reactions where hydrocortisone is reacted with valeric acid. This reaction can be facilitated using various catalysts or reagents to enhance yield and purity.
The typical synthetic pathway includes:
Hydrocortisone valerate has the molecular formula and a molecular weight of approximately 446.57 g/mol. Its structure features a steroid backbone with a valerate ester group at the C-17 position .
Hydrocortisone valerate undergoes various chemical reactions typical of esters, including hydrolysis in aqueous environments, which can regenerate hydrocortisone and valeric acid:
In addition to hydrolysis, hydrocortisone valerate can participate in oxidation reactions under certain conditions, leading to potential degradation products that may affect its efficacy.
Hydrocortisone valerate exerts its therapeutic effects primarily through binding to the glucocorticoid receptor in target tissues. Upon binding, the receptor-ligand complex translocates into the nucleus, where it interacts with glucocorticoid response elements in DNA, modulating gene expression related to inflammation.
Hydrocortisone valerate is primarily used in dermatology for treating:
The compound's efficacy in reducing inflammation makes it a valuable tool in both human and veterinary medicine, contributing significantly to therapeutic regimens aimed at managing skin-related issues.
Hydrocortisone valerate (C26H38O6, MW 446.58) is a monoester derivative of the endogenous glucocorticoid hydrocortisone (cortisol), formed through esterification at the C17 hydroxyl group with valeric acid (pentanoic acid). This structural modification confers enhanced lipophilicity compared to the parent compound, significantly altering its physicochemical behavior while retaining the core pregn-4-ene-3,20-dione steroid structure with hydroxyl groups at C11β and C21. The C17 valerate ester linkage is the critical determinant of its membrane permeability and reservoir formation in the stratum corneum, enabling sustained topical activity [1] [3] [9]. The absolute configuration at C11 (β-hydroxy), C17 (α-hydroxyl esterified), and C21 (α-hydroxyketone) is essential for glucocorticoid receptor binding affinity [5] [7].
Table 1: Structural Attributes of Hydrocortisone Valerate
Attribute | Specification |
---|---|
Systematic Name | 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione 17α-valerate |
Molecular Formula | C26H38O6 |
Molecular Weight | 446.58 g/mol |
CAS Registry | 57524-89-7 |
Ester Position | C17 hydroxyl group |
Crystal Form | White to off-white crystalline solid |
The synthesis of high-purity hydrocortisone valerate necessitates regioselective esterification at the sterically hindered C17α-hydroxy group while preserving the acid-labile C21 alcohol and Δ4-3-keto functionality. Traditional methods employing valeryl chloride with pyridine as a base catalyst suffer from low yields (45-55%) due to di-ester formation at C17/C21 and degradation byproducts. A patented high-yield (92.3%) route utilizes aluminum chloride (AlCl3) as a Lewis acid catalyst under anhydrous conditions, enabling direct esterification with valeric anhydride in dichloromethane (DCM) at reflux (40°C). This method suppresses C21 esterification and epimerization at C11 through controlled chelation effects [2].
Critical stereochemical considerations:
Table 2: High-Yield Synthesis Protocol for Hydrocortisone Valerate
Step | Reagents/Conditions | Function | Critical Parameters |
---|---|---|---|
1. Esterification | Hydrocortisone, Valeric Anhydride, AlCl3 (0.5 eq), DCM, 40°C, 4h | Regioselective C17 esterification | Anhydrous solvent; N2 atmosphere |
2. Quenching | 5% Aq. NaHCO3, 0-5°C | Neutralize excess anhydride | Temperature control to prevent hydrolysis |
3. Extraction | Ethyl acetate, Water wash | Isolation of crude product | pH 6.5-7.0 aqueous phase |
4. Crystallization | Ethyl acetate/Ethanol (3:1), cooling to 0°C | Final purification | Crystal seeding for uniform morphology |
Hydrocortisone valerate exhibits distinct solubility behavior critical for formulation design. It is freely soluble in ethanol and methanol (>50 mg/mL), sparingly soluble in propylene glycol (~1.5 mg/mL), and practically insoluble in water (<0.01 mg/mL). This profile stems from its log P value of 3.8, balancing the hydrophilic 11β,21-dihydroxyketone motif and lipophilic valerate chain. In semi-aqueous vehicles, solubility increases linearly with ethanol concentration up to 40% v/v [1] [4] [5].
Stability liabilities include:
Polymorphism screening reveals two anhydrous crystalline forms. Form I (needles) is the thermodynamically stable polymorph obtained from ethyl acetate, while Form II (plates) crystallizes from ethanol/water mixtures. Form I exhibits superior tablet compaction properties due to its interlocking needle morphology, though commercial topical formulations utilize the amorphous form dispersed in bases for enhanced skin penetration [4] [9].
Table 3: Solubility Profile of Hydrocortisone Valerate
Solvent System | Solubility (mg/mL, 25°C) | Application Relevance |
---|---|---|
Water | <0.01 | Limited dermal absorption |
Ethanol (Absolute) | 53.6 ± 2.1 | Solvent for liquid formulations |
Methanol | 61.2 ± 3.0 | Analytical sample preparation |
Propylene Glycol | 1.45 ± 0.2 | Ointment/Cream co-solvent |
Ethyl Acetate | 38.7 ± 1.5 | Recrystallization solvent |
Light Mineral Oil | 0.22 ± 0.05 | Oleaginous ointment component |
Comprehensive spectroscopic characterization enables identity confirmation and purity assessment of hydrocortisone valerate:
1H and 13C NMR (DMSO-d6, 400 MHz):
FTIR (KBr pellet, cm-1):
Mass Spectrometry (ESI-TOF, positive mode):
Table 4: Characteristic NMR Chemical Shifts of Hydrocortisone Valerate
Carbon Position | δ13C (ppm) | δ1H (ppm) | Multiplicity |
---|---|---|---|
C1 | 38.2 | 1.82 | m |
C3 | 199.8 | - | - |
C4 | 123.5 | 5.70 | s |
C11 | 66.5 | 4.51 | br s |
C17 | 82.9 | 4.75 | t |
C20 | 170.2 | - | - |
C21 | 64.1 | 4.12 | ABq (J=18 Hz) |
C17-OCOCH2 | 33.8 | 2.31 | t |
C17-OCOCH2CH2 | 26.9 | 1.52 | m |
C17-OCO(CH2)2CH2 | 21.9 | 1.28 | m |
C17-OCOCH2CH3 | 13.9 | 0.88 | t |
Table 5: Diagnostic FTIR and MS Spectral Assignments
Technique | Key Peaks/Ions | Structural Assignment |
---|---|---|
FTIR | 3420 cm-1 | ν(O–H) C21 hydroxymethyl |
3550 cm-1 | ν(O–H) C11β tertiary alcohol | |
1732 cm-1 | ν(C=O) C17 valerate ester | |
1701 cm-1 | ν(C=O) C3 conjugated ketone | |
1175 cm-1 | νas(C–O–C) ester linkage | |
MS (ESI+) | m/z 469.265 | [M+Na]+ adduct |
m/z 446.5 | Molecular ion M+• | |
m/z 355 | [M–valeric acid+H]+ | |
m/z 327 | [M–valeric acid–CO]+ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7